[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate is a natural product found in Chrysosporium with data available.
Scientific Research Applications
Structural Analysis and Crystallography
The compound , with its complex steroidal structure, has been a subject of interest in crystallography. For instance, Zhou et al. (2015) explored the crystal structure of a similar compound, highlighting its fused four-ring steroidal system and the specific conformations adopted by its rings (Sheng-Bin Zhou et al., 2015). Such studies contribute significantly to understanding the physical and chemical properties of these complex molecules.
Steroid Derivatives and Biological Activity
Research on steroid derivatives similar to the compound has revealed their potential in various biological applications. For example, Hussain et al. (2010) reported on a triterpenoid structurally related to the compound, isolated from Skimmia laureola, and its distinct ring conformations (Nisar Hussain et al., 2010). These findings are crucial for understanding the potential therapeutic applications of such compounds.
Potential Therapeutic Applications
The therapeutic potential of similar compounds has been explored in various studies. For instance, Skariyachan et al. (2011) demonstrated the potential use of botanicals, including a compound structurally related to the specified chemical, against MRSA infections, showcasing the bioactivity of these compounds (S. Skariyachan et al., 2011).
Steroidal Modifications and Chemical Synthesis
The compound's structure has been a base for synthesizing various derivatives with potential bioactivity. Valverde et al. (2013) synthesized an aromatic-steroid derivative, demonstrating the versatility and potential applications of modifying such steroidal structures (L. F. Valverde et al., 2013).
Properties
Molecular Formula |
C32H54O9S |
---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O9S/c1-20(9-12-25(34)30(7,35)19-40-42(37,38)39)32(36)18-17-29(6)23-10-11-24-27(3,4)26(41-21(2)33)14-15-28(24,5)22(23)13-16-31(29,32)8/h20,24-26,34-36H,9-19H2,1-8H3,(H,37,38,39)/t20-,24?,25?,26+,28-,29+,30?,31+,32+/m1/s1 |
InChI Key |
YRUAGJPMNPEUMY-MEGYRDQLSA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)(COS(=O)(=O)O)O)O)[C@]1(CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O |
Canonical SMILES |
CC(CCC(C(C)(COS(=O)(=O)O)O)O)C1(CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
Synonyms |
Sch 601324 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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